

Comparative NMR Analysis of (4-Methylthiophen-2-yl)methanamine and a Structural Analog

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Compound of Interest

Compound Name: (4-Methylthiophen-2-yl)methanamine

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **(4-Methylthiophen-2-yl)methanamine** and its structurally related analog, N-benzyl-1-(thiophen-2-yl)methanamine. Due to the limited availability of published experimental NMR data for **(4-Methylthiophen-2-yl)methanamine**, this document presents experimental data for the N-benzyl analog alongside theoretically predicted values for the target compound. This comparison offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of related compounds.

Data Presentation

The following tables summarize the experimental ^1H and ^{13}C NMR data for N-benzyl-1-(thiophen-2-yl)methanamine and the predicted data for **(4-Methylthiophen-2-yl)methanamine**.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(4-Methylthiophen-2-yl)methanamine (Predicted)	H3	~6.8	s	-
H5	~6.7	s	-	
CH ₂ (aminomethyl)	~3.9	s	-	
NH ₂	~1.5 (broad)	s	-	
CH ₃ (methyl)	~2.2	s	-	
N-benzyl-1-(thiophen-2-yl)methanamine (Experimental)	Phenyl-H	7.37 – 7.21	m	-
Thiophene-H (H5)	7.03 – 6.86	m	-	
Thiophene-H (H3, H4)	7.03 – 6.86	m	-	
CH ₂ (aminomethyl)	4.00	s	-	
CH ₂ (benzyl)	3.84	s	-	
NH	1.70 (broad)	s	-	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
(4-Methylthiophen-2-yl)methanamine (Predicted)	C2	~148
C3	~122	
C4	~138	
C5	~123	
CH ₂ (aminomethyl)	~40	
CH ₃ (methyl)	~15	
N-benzyl-1-(thiophen-2-yl)methanamine (Experimental)	C2	144.24
C (ipso-benzyl)	140.06	
C (phenyl)	128.57, 128.34, 127.17	
C3	126.75	
C5	125.06	
C4	124.55	
CH ₂ (benzyl)	52.89	
CH ₂ (aminomethyl)	47.67	

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to **(4-Methylthiophen-2-yl)methanamine**.

Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

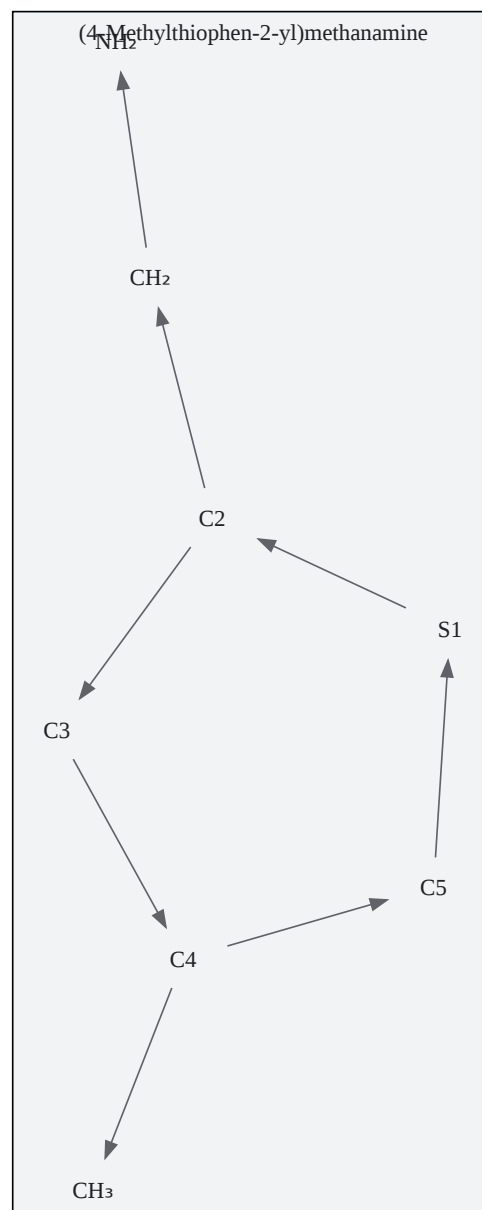
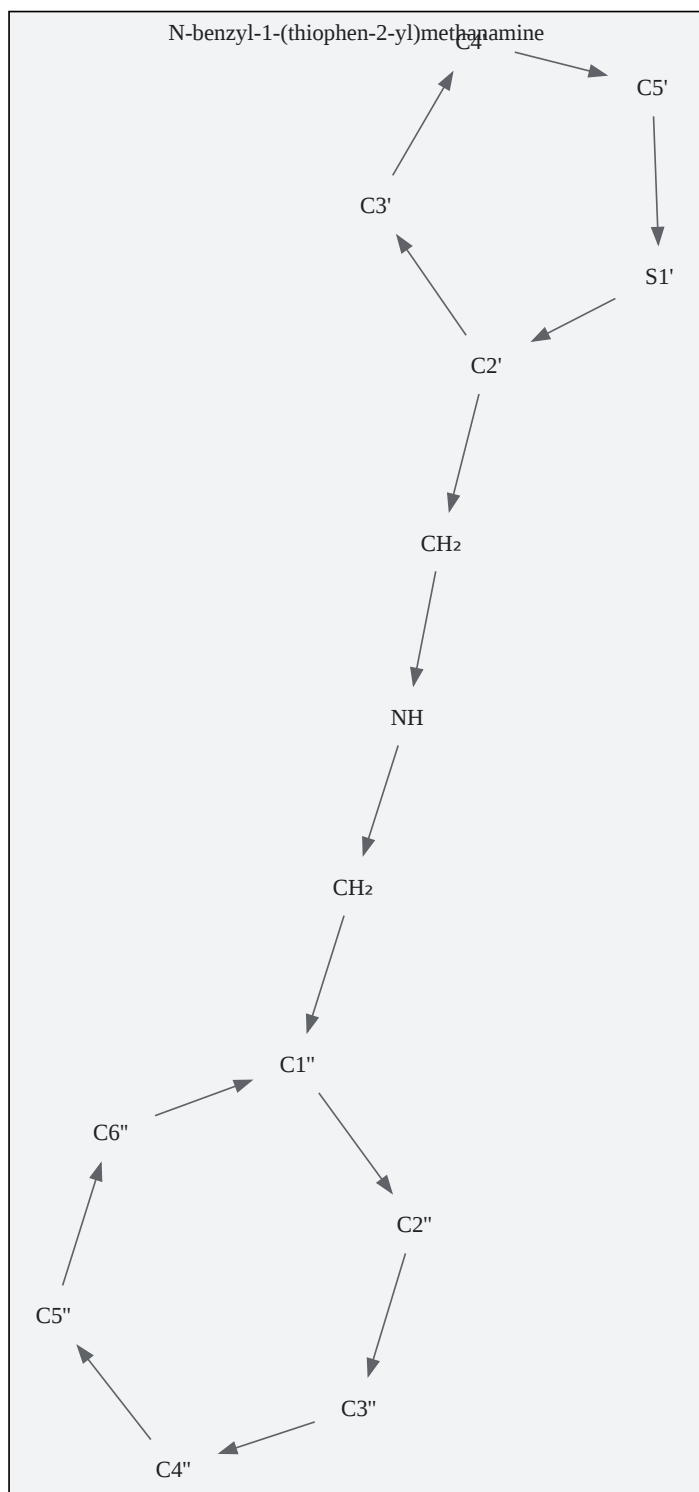
- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3-4 s

^{13}C NMR Spectroscopy:

- Spectrometer: 125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled with NOE (zgpg30)
- Temperature: 298 K
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1-2 s

Mandatory Visualization

The chemical structures and atom numbering for **(4-Methylthiophen-2-yl)methanamine** and its N-benzyl analog are provided below to facilitate the interpretation of the NMR data.



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Caption: Chemical structures and atom numbering for NMR assignment.

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